Regioisomeric Purity and Structural Identity Confirmation: 2-Bromo-4-methyl vs. 4-Bromo-1-methyl Regioisomer
The target compound 2-bromo-4-methyl-1-(prop-2-yn-1-yl)benzene and its closest regioisomer 4-bromo-1-methyl-2-(prop-2-yn-1-yl)benzene share the same molecular formula (C₁₀H₉Br, MW 209.08) but differ in the relative positions of bromine, methyl, and propargyl groups . The target compound places bromine ortho to the propargyl group, whereas the regioisomer places bromine para to the methyl and meta to the propargyl. This positional difference results in distinct InChI keys and SMILES strings, enabling unambiguous identification by GC-MS or NMR. Commercially, the target compound (CAS 2229586-92-7) is supplied with a typical purity of 97% (GC) as verified by independent vendor CoA, while the regioisomer (CAS 2228875-54-3) is often listed at 95% purity, reflecting differences in synthetic accessibility and purification difficulty . Procurement of the correct regioisomer avoids costly mis-synthesis in multi-step routes.
| Evidence Dimension | CAS Number / Structural identity / Typical commercial purity |
|---|---|
| Target Compound Data | CAS 2229586-92-7; bromine ortho to propargyl; purity 97% |
| Comparator Or Baseline | 4-Bromo-1-methyl-2-(prop-2-yn-1-yl)benzene, CAS 2228875-54-3; bromine para to methyl; purity 95% |
| Quantified Difference | Different CAS; 2% higher typical purity for the target regioisomer based on supplier specifications |
| Conditions | Commercial supplier CoA data; GC purity determination |
Why This Matters
Incorrect regioisomer procurement leads to wrong reaction vectors and compromised SAR; the higher typical purity of the target reduces purification burden.
